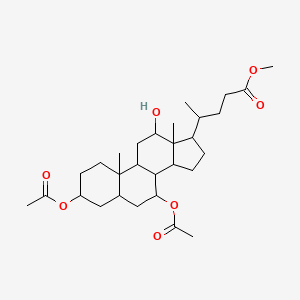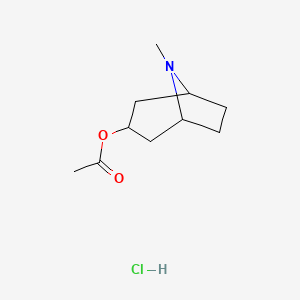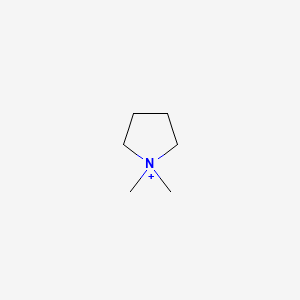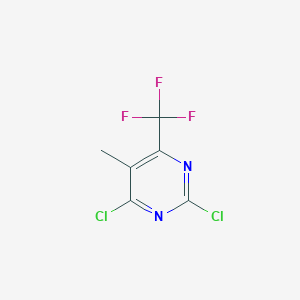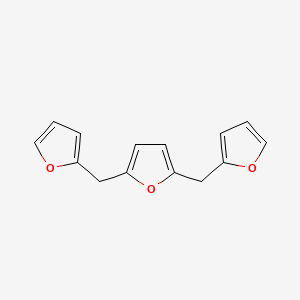![molecular formula C10H15BrZn B12292684 Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- est un composé organozincique complexe. Il est connu pour sa structure tricyclique unique, qui comprend un atome de brome et un atome de zinc. Ce composé est souvent utilisé en synthèse organique en raison de sa réactivité et de sa capacité à former divers dérivés.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- implique généralement la réaction du bromure de tricyclo[3.3.1.13,7]dec-2-yl avec du zinc en présence d'un solvant approprié. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation. Les conditions réactionnelles comprennent souvent :
Température : Température ambiante à des températures légèrement élevées.
Solvant : Les solvants couramment utilisés comprennent le tétrahydrofurane (THF) ou l'éther diéthylique.
Catalyseurs : Parfois, une petite quantité de catalyseur comme l'iodure de cuivre(I) est utilisée pour faciliter la réaction.
Méthodes de production industrielle
À l'échelle industrielle, la production de Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- suit des voies synthétiques similaires, mais avec des conditions optimisées pour un rendement et une pureté plus élevés. Des réacteurs à grande échelle et des systèmes à écoulement continu sont souvent utilisés pour garantir une production constante.
Analyse Des Réactions Chimiques
Types de réactions
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules organiques plus grandes.
Réactifs et conditions courants
Substitution : Les réactifs courants comprennent les halogénures d'alkyle, les halogénures d'aryle et d'autres nucléophiles.
Oxydation : Des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers composés tricycliques substitués, tandis que les réactions de couplage peuvent produire des structures organiques complexes.
Applications de la recherche scientifique
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour former des molécules complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans la production de matériaux et de produits chimiques de pointe.
Mécanisme d'action
Le mécanisme d'action de Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- implique sa capacité à former des complexes stables avec divers substrats. L'atome de zinc joue un rôle crucial dans la stabilisation des espèces intermédiaires pendant les réactions. Les cibles moléculaires et les voies impliquées dépendent de l'application et des conditions réactionnelles spécifiques.
Applications De Recherche Scientifique
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- involves its ability to form stable complexes with various substrates. The zinc atom plays a crucial role in stabilizing the intermediate species during reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Composés similaires
Tricyclo[3.3.1.1(3,7)]dec-2-yl : Un composé tricyclique similaire sans les atomes de zinc et de brome.
Bromure d'adamantan-2-ylzinc : Un autre composé organozincique avec une structure tricyclique différente.
Unicité
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- est unique en raison de sa structure tricyclique spécifique et de la présence d'atomes de zinc et de brome. Cette combinaison confère une réactivité et une stabilité distinctes, ce qui le rend précieux dans diverses applications chimiques et industrielles.
Propriétés
Formule moléculaire |
C10H15BrZn |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
zinc;adamantan-2-ide;bromide |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UKVCFEOZGIQMNI-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C2)[CH-]3.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


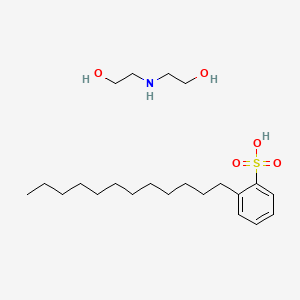
![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
